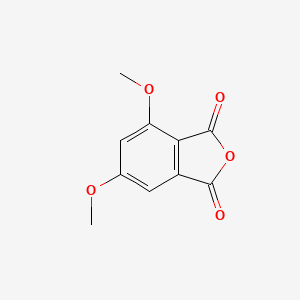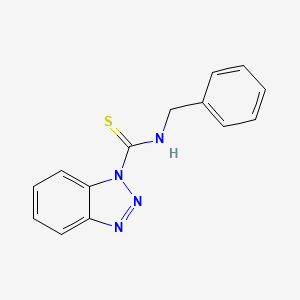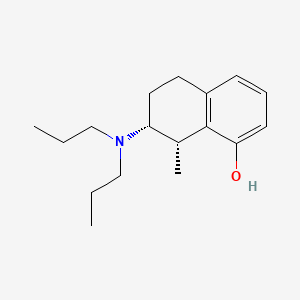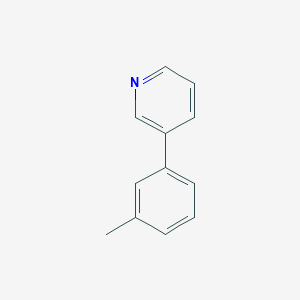
3-(3-甲基苯基)吡啶
概述
描述
3-(3-Methylphenyl)pyridine is an organic compound with the molecular formula C12H11N. It consists of a pyridine ring substituted with a 3-methylphenyl group at the third position. This compound is part of the broader class of heterocyclic aromatic compounds, which are known for their diverse chemical properties and applications in various fields.
科学研究应用
3-(3-Methylphenyl)pyridine has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that pyridine derivatives can interact with various proteins and enzymes in the body . For instance, 3-Methylpyridine, a related compound, has been shown to interact with Collagenase 3 and Stromelysin-1 in humans .
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of an enzyme or protein, thereby modulating its activity . The specific interactions and resulting changes caused by 3-(3-Methylphenyl)pyridine require further investigation.
Biochemical Pathways
Pyridine compounds are known to be metabolized by bacteria, such as bacillus and nocardia species, through various pathways . These pathways involve the conversion of pyridine to other compounds, which can then be further metabolized or excreted .
Pharmacokinetics
Related compounds such as 3-methylpyridine have been studied, and information about their adme properties may provide some insights
Result of Action
Pyridine derivatives are known to have various biological effects, depending on their specific structures and targets
Action Environment
The action, efficacy, and stability of 3-(3-Methylphenyl)pyridine can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present
生化分析
Cellular Effects
The effects of 3-(3-Methylphenyl)pyridine on various cell types and cellular processes are diverse. In cancer cell lines, this compound has been shown to induce cytotoxicity and apoptosis, suggesting its potential as an anti-cancer agent . It influences cell signaling pathways, including those involved in cell proliferation and survival, by modulating the activity of key signaling molecules.
Molecular Mechanism
At the molecular level, 3-(3-Methylphenyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the binding of 3-(3-Methylphenyl)pyridine to cytochrome P450 enzymes can inhibit or activate their catalytic function, depending on the specific enzyme and context .
Temporal Effects in Laboratory Settings
The effects of 3-(3-Methylphenyl)pyridine can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 3-(3-Methylphenyl)pyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions .
Dosage Effects in Animal Models
The effects of 3-(3-Methylphenyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as anti-cancer activity. At higher doses, 3-(3-Methylphenyl)pyridine can induce toxic effects, including hepatotoxicity and neurotoxicity .
Metabolic Pathways
3-(3-Methylphenyl)pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of 3-(3-Methylphenyl)pyridine and its metabolites from the body.
Transport and Distribution
Within cells and tissues, 3-(3-Methylphenyl)pyridine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, specific transporters and binding proteins may facilitate the uptake and distribution of 3-(3-Methylphenyl)pyridine .
Subcellular Localization
The subcellular localization of 3-(3-Methylphenyl)pyridine is critical for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, 3-(3-Methylphenyl)pyridine may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative of 3-methylphenyl with a halogenated pyridine under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Another method involves the direct alkylation of pyridine with 3-methylphenyl halides using a strong base such as sodium hydride or potassium tert-butoxide . This reaction is typically performed in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
In industrial settings, the production of 3-(3-Methylphenyl)pyridine often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the yield and purity of the product by providing better control over reaction conditions and minimizing side reactions.
化学反应分析
Types of Reactions
3-(3-Methylphenyl)pyridine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
相似化合物的比较
Similar Compounds
3-Methylpyridine: A simpler analog with a single methyl group on the pyridine ring.
3-Phenylpyridine: Similar structure but with a phenyl group instead of a 3-methylphenyl group.
3-(4-Methylphenyl)pyridine: Similar structure but with the methyl group on the para position of the phenyl ring.
Uniqueness
3-(3-Methylphenyl)pyridine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interaction patterns with molecular targets compared to its analogs .
属性
IUPAC Name |
3-(3-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDBHTYIYKOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399707 | |
| Record name | 3-(3-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4385-67-5 | |
| Record name | 3-(3-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
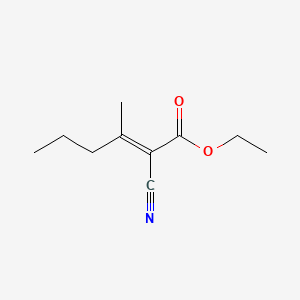

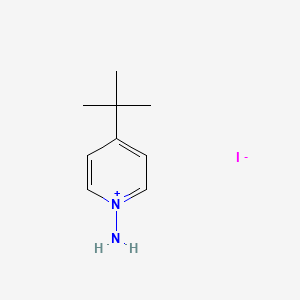
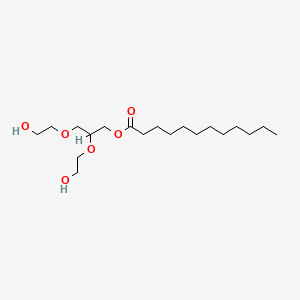

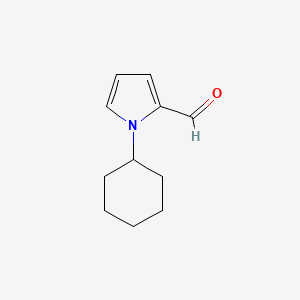
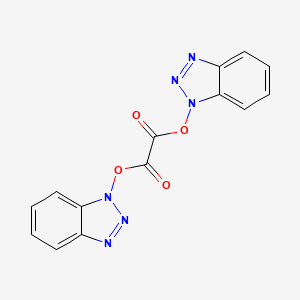

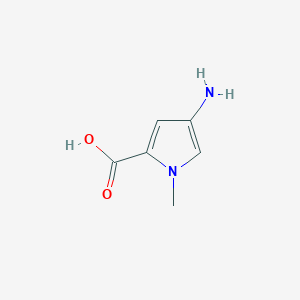
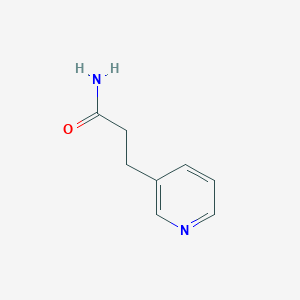
![5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608732.png)
